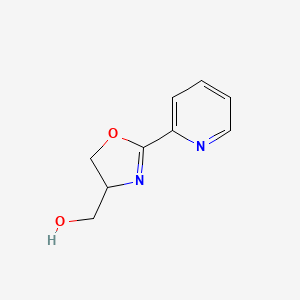
(2-Pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL is a chiral compound featuring a pyridine ring and an oxazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxazoline ring. Common reagents used in the synthesis include thionyl chloride, which acts as a dehydrating agent, and pyridine, which serves as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and enantiomeric excess of the final product.
化学反应分析
Types of Reactions
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyridine derivatives.
科学研究应用
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of (S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL: The enantiomer of the compound with different chiral properties.
2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL: Lacks the chiral center, resulting in different biological activity.
Other oxazoline derivatives: Compounds with similar structures but different substituents on the oxazoline ring.
Uniqueness
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral ligand and its potential bioactivity make it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
(2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2 |
InChI 键 |
CIXRVJOKGHDAMJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


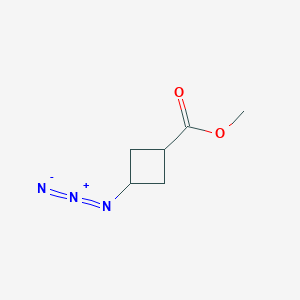
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
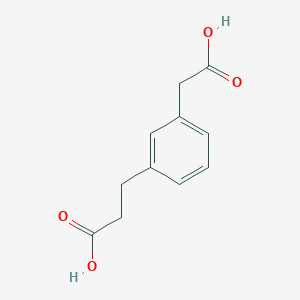
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
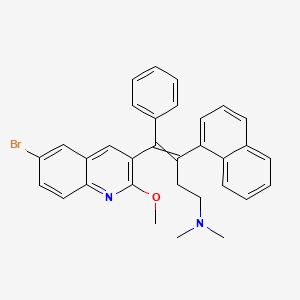
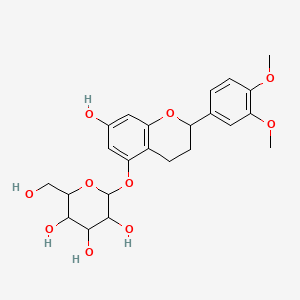


![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
